molecular formula C19H31N3O B15056982 2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]-N-propan-2-ylpropanamide

2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]-N-propan-2-ylpropanamide

Cat. No.: B15056982
M. Wt: 317.5 g/mol
InChI Key: YIQASBBKTYHADB-DAFXYXGESA-N
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Description

2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]-N-propan-2-ylpropanamide is a complex organic compound that features a piperidine ring, a benzyl group, and an amide linkage

Preparation Methods

The synthesis of 2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]-N-propan-2-ylpropanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.

    Amide Formation: The final step involves the formation of the amide linkage through a condensation reaction between an amine and a carboxylic acid derivative.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]-N-propan-2-ylpropanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl group, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]-N-propan-2-ylpropanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including its interaction with biological targets.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: The compound is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]-N-propan-2-ylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]-N-propan-2-ylpropanamide can be compared with other similar compounds, such as:

    Phenylacetone: A simpler compound with a benzyl group and a ketone functional group.

    Piperidine Derivatives: Compounds with similar piperidine rings but different substituents.

    Amines: Compounds with similar amine functional groups but different overall structures.

Properties

Molecular Formula

C19H31N3O

Molecular Weight

317.5 g/mol

IUPAC Name

2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]-N-propan-2-ylpropanamide

InChI

InChI=1S/C19H31N3O/c1-15(2)22(19(23)16(3)20)14-18-11-7-8-12-21(18)13-17-9-5-4-6-10-17/h4-6,9-10,15-16,18H,7-8,11-14,20H2,1-3H3/t16?,18-/m0/s1

InChI Key

YIQASBBKTYHADB-DAFXYXGESA-N

Isomeric SMILES

CC(C)N(C[C@@H]1CCCCN1CC2=CC=CC=C2)C(=O)C(C)N

Canonical SMILES

CC(C)N(CC1CCCCN1CC2=CC=CC=C2)C(=O)C(C)N

Origin of Product

United States

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